20-Hydroxyecdysone

Description

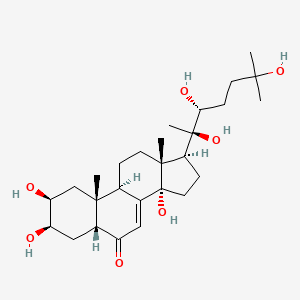

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFYOWSKOHCCO-YPVLXUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040388 | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5289-74-7 | |

| Record name | 20-Hydroxyecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxyecdysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-HYDROXYECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.5 - 239.5 °C | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 20-Hydroxyecdysone from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid, plays a crucial role in the molting and metamorphosis of arthropods. Its discovery in plants, where it is believed to function as a defense mechanism against insect herbivores, has opened avenues for its large-scale isolation and investigation for various pharmacological applications. This technical guide provides an in-depth overview of the historical discovery of 20E in plants, details key plant sources, and presents comprehensive experimental protocols for its extraction, purification, and analysis. Furthermore, it visualizes the canonical insect signaling pathway of 20E and the general workflow for its isolation from botanical sources.

Discovery and Historical Perspective

The journey of this compound began in the realm of insect physiology. In 1954, Butenandt and Karlson first isolated the primary insect molting hormone, ecdysone, from silkworm pupae. It wasn't until over a decade later that its more active metabolite, this compound, was identified.

A landmark shift in ecdysteroid research occurred in the mid-1960s with the near-simultaneous discovery of these compounds in plants, termed phytoecdysteroids. In 1966, a group in Japan isolated ecdysteroid compounds, which they named ponasterones, from the plant Podocarpus nakaii. Shortly thereafter, 20E itself was identified in several other plant species, including the conifer Podocarpus elatus, the fern Polypodium vulgare, and the angiosperm Achyranthes faurieri.[1][2] These initial findings were significant for two primary reasons: they revealed that plants could synthesize these complex steroids, and the concentrations found in plants were substantially higher than those in insects, making them a viable source for obtaining larger quantities of the compound.

Prominent Plant Sources of this compound

This compound is the most widespread and often the most abundant phytoecdysteroid found in the plant kingdom.[2] While present in a variety of ferns, gymnosperms, and angiosperms, certain genera are known for accumulating particularly high concentrations of 20E. The distribution and concentration of 20E can vary significantly between different parts of the plant.

| Plant Family | Genus/Species | Plant Part(s) | 20E Concentration (% of Dry Weight) |

| Commelinaceae | Cyanotis spp. (e.g., C. vaga, C. arachnoidea) | Roots | Up to 5% |

| Asteraceae | Rhaponticum carthamoides (Maral Root) | Roots | High concentrations |

| Asteraceae | Serratula coronata | Leaves | ~1.5% |

| Amaranthaceae | Pfaffia spp. (Brazilian Ginseng) | Roots | High concentrations |

| Amaranthaceae | Achyranthes spp. (e.g., A. bidentata) | Roots | High concentrations |

| Menispermaceae | Diploclisia glaucescens | Stems | ~3.2% |

| Caryophyllaceae | Silene spp. (e.g., S. viridiflora) | Aerial parts | Significant concentrations |

| Amaranthaceae | Spinacia oleracea (Spinach) | Leaves, Seeds | Lower but notable concentrations |

Note: Concentrations can vary based on genetic strain, growing conditions, and harvest time.[3]

Experimental Protocols for Isolation and Purification

The isolation of 20E from plant sources is challenging due to its polar nature, which makes it difficult to separate from other polar constituents like sugars, pigments, and saponins.[4] A multi-step approach combining extraction and various chromatographic techniques is typically employed.

General Extraction Procedure

-

Preparation of Plant Material : The relevant plant parts (e.g., dried roots, leaves) are finely milled to increase the surface area for solvent extraction.

-

Solvent Maceration/Reflux : The powdered plant material is extracted with a polar solvent. Methanol is commonly used, though ethanol is preferred for products intended for human consumption. This process is often repeated multiple times (e.g., three times with reflux) to ensure exhaustive extraction.

-

Initial Filtration and Concentration : The pooled solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification via Solvent Partitioning

To remove non-polar compounds such as lipids and chlorophyll, the crude extract is subjected to liquid-liquid extraction.

-

The crude extract is dissolved in an aqueous alcohol solution (e.g., 50% methanol in water).

-

This solution is then partitioned against a non-polar solvent, such as hexane or petroleum ether.

-

The non-polar layer, containing lipids and other hydrophobic compounds, is discarded. The aqueous alcoholic layer, containing the more polar ecdysteroids, is retained for further purification.

Chromatographic Purification

A series of chromatographic steps are essential to isolate 20E to a high degree of purity.

-

Low-Pressure Column Chromatography (LPLC) : This is often the first chromatographic step.

-

Stationary Phase : Alumina (Aluminum Oxide) is highly effective for the initial purification of 20E. A single pass through an alumina column can yield 20E with high purity from the crude extract. Silica gel can also be used, often as a subsequent step for separating minor ecdysteroids from the mother liquor after initial 20E crystallization.

-

Mobile Phase : A gradient of solvents is typically used, starting with a less polar mixture and gradually increasing polarity. For example, dichloromethane-isopropanol-water or cyclohexane-isopropanol-water systems can be effective for silica gel columns.

-

-

Solid-Phase Extraction (SPE) : For further cleanup, SPE with a reversed-phase sorbent like octadecyl silica (C18) can be employed. The sample is loaded, the column is washed with a polar solvent (e.g., 30% aqueous methanol) to remove highly polar impurities, and then the ecdysteroids are eluted with a slightly less polar solvent (e.g., 40% aqueous methanol).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for the final purification and for the analytical quantification of 20E.

-

Reversed-Phase (RP-HPLC) : This is the most common mode.

-

Stationary Phase : C18 columns (e.g., 5 µm particle size, 4.6 x 150 mm) are standard.

-

Mobile Phase : A gradient elution using a mixture of water (often with a modifier like 0.5% acetic acid or 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is used.

-

Detection : UV detection at approximately 245 nm is effective, as the 7-en-6-one chromophore in the 20E structure absorbs strongly at this wavelength.

-

-

Normal-Phase (NP-HPLC) : NP-HPLC can be used for separating isomers or closely related ecdysteroids that are difficult to resolve by RP-HPLC.

-

-

Crystallization : After chromatographic purification achieves a high concentration of 20E, crystallization can be used as a final step to obtain the compound in a highly pure form (>97%). A common solvent system for crystallization is ethyl acetate-methanol.

Visualization of Workflows and Pathways

General Workflow for this compound Isolation

The following diagram illustrates a typical multi-step process for isolating 20E from plant material.

Canonical this compound Signaling Pathway in Insects

In arthropods, 20E acts as a hormone to initiate developmental processes like molting. It functions by binding to a nuclear receptor complex, which then acts as a transcription factor to regulate gene expression.

This pathway is initiated when 20E binds to its receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes. This binding activates the transcription of a small set of "early genes," which themselves encode transcription factors. These early gene proteins then activate a larger cascade of "late genes" while also participating in a negative feedback loop to turn off their own expression. The products of the late genes ultimately orchestrate the complex physiological changes associated with molting and metamorphosis.

References

The Synthesis of 20-Hydroxyecdysone in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyecdysone (20E) is the principal steroid hormone in insects, orchestrating critical developmental processes such as molting and metamorphosis.[1][2][3] The precise regulation of its biosynthesis is paramount for insect survival and presents a promising target for the development of novel insecticides. This technical guide provides an in-depth overview of the 20E synthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this vital biological process.

Introduction to the this compound Synthesis Pathway

The biosynthesis of 20E is a complex, multi-step process that begins with dietary cholesterol, as insects are incapable of de novo sterol synthesis.[4][5] The pathway is primarily carried out in the prothoracic gland (PG), an endocrine organ, with the final conversion to the active hormone 20E occurring in peripheral tissues. The enzymatic machinery involved is a combination of cytochrome P450 monooxygenases (CYPs), collectively known as the "Halloween genes," and other enzymes. The pathway can be conceptually divided into three main stages: the initial conversion of cholesterol, the enigmatic "Black Box" reactions, and the terminal hydroxylation steps.

The Core Synthesis Pathway: From Cholesterol to this compound

The conversion of cholesterol to 20E involves a series of enzymatic hydroxylations and other modifications. While the initial and final steps are well-characterized, the intermediate reactions, collectively termed the "Black Box," are still under investigation.

Initial Steps: Conversion of Cholesterol

The pathway commences with the conversion of cholesterol to 7-dehydrocholesterol (7dC). This crucial first step is catalyzed by the Rieske-domain oxygenase Neverland (Nvd) .

The "Black Box": Uncharacterized Intermediate Reactions

Following the formation of 7dC, a series of oxidative reactions occur to produce 5β-ketodiol. The precise enzymes and intermediates in this "Black Box" are not fully elucidated. However, several enzymes have been implicated in these steps, including the short-chain dehydrogenase/reductase Shroud (Sro) and the cytochrome P450 enzymes Spook (Spo) and Spookier (Spok) . Loss-of-function mutations in the genes encoding these enzymes lead to developmental arrest that can be rescued by the administration of 5β-ketodiol but not 7dC, indicating their role within the Black Box.

Terminal Hydroxylation Steps: The Halloween Genes

The final, well-characterized steps of ecdysone biosynthesis are catalyzed by a series of mitochondrial and microsomal cytochrome P450 enzymes encoded by the Halloween genes. These enzymes perform sequential hydroxylations to convert 5β-ketodiol into ecdysone, which is then released from the prothoracic gland.

The key enzymes in this terminal pathway are:

-

Phantom (Phm/CYP306A1): A C25-hydroxylase that converts 2,22,25dE-ketodiol to 2,22dE-ketotriol.

-

Disembodied (Dib/CYP302A1): A C22-hydroxylase that acts on 2,22dE-ketotriol to produce 2-deoxyecdysone.

-

Shadow (Sad/CYP315A1): A C2-hydroxylase that converts 2-deoxyecdysone to ecdysone.

Final Activation in Peripheral Tissues

Ecdysone, synthesized in the prothoracic gland, is a prohormone that is released into the hemolymph. The final and crucial activation step, the conversion of ecdysone to the active hormone this compound (20E), is catalyzed by the enzyme Shade (Shd/CYP314A1) , an ecdysone-20-hydroxylase. This conversion occurs in peripheral tissues such as the fat body, midgut, and Malpighian tubules.

The Role of 3-Dehydroecdysone (3DE)

In some insects, an alternative pathway involving 3-dehydroecdysone (3DE) exists. Ecdysone can be oxidized to 3DE by ecdysone oxidase. 3DE can then be converted back to ecdysone by the enzyme 3-dehydroecdysone 3β-reductase . This reversible reaction may play a role in regulating the levels of active ecdysone.

Enzymology of the 20E Synthesis Pathway

The enzymes of the 20E synthesis pathway are critical for its function. The following table summarizes the key enzymes and their roles.

| Enzyme | Gene | Family/Type | Substrate | Product | Location in Pathway | Cellular Location |

| Neverland | nvd | Rieske-domain oxygenase | Cholesterol | 7-dehydrocholesterol | Initial Step | Not specified |

| Shroud | sro | Short-chain dehydrogenase/reductase | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |

| Spook | spo / Cyp307a1 | Cytochrome P450 | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |

| Spookier | spok / Cyp307a2 | Cytochrome P450 | Intermediate in "Black Box" | Intermediate in "Black Box" | "Black Box" | Not specified |

| Phantom | phm / Cyp306a1 | Cytochrome P450 (25-hydroxylase) | 2,22,25dE-ketodiol | 2,22dE-ketotriol | Terminal Hydroxylation | Microsomal |

| Disembodied | dib / Cyp302a1 | Cytochrome P450 (22-hydroxylase) | 2,22dE-ketotriol | 2-deoxyecdysone | Terminal Hydroxylation | Mitochondrial |

| Shadow | sad / Cyp315a1 | Cytochrome P450 (2-hydroxylase) | 2-deoxyecdysone | Ecdysone | Terminal Hydroxylation | Mitochondrial |

| Shade | shd / Cyp314a1 | Cytochrome P450 (20-hydroxylase) | Ecdysone | This compound | Final Activation | Mitochondrial/Microsomal |

| Ecdysone Oxidase | Not specified | Oxidase | Ecdysone | 3-dehydroecdysone | Alternative Pathway | Not specified |

| 3-dehydroecdysone 3β-reductase | Not specified | Reductase | 3-dehydroecdysone | Ecdysone | Alternative Pathway | Hemolymph |

Regulation of this compound Synthesis

The synthesis of 20E is tightly regulated to ensure its production occurs at the correct developmental times. The primary regulator is the Prothoracicotropic hormone (PTTH) , a neuropeptide released from the brain.

The PTTH Signaling Pathway

PTTH acts on the prothoracic gland to stimulate ecdysone production. The PTTH signaling pathway involves the following key steps:

-

PTTH Release: PTTH is released from neurosecretory cells in the brain in response to developmental and environmental cues.

-

Receptor Binding: PTTH binds to its receptor, Torso , a receptor tyrosine kinase (RTK), on the surface of prothoracic gland cells.

-

Signal Transduction: This binding activates a downstream signaling cascade, primarily the Ras/Raf/ERK MAP kinase pathway. Second messengers such as Ca2+ and cAMP are also involved.

-

Transcriptional Regulation: The signaling cascade ultimately leads to the transcriptional upregulation of the Halloween genes, thereby increasing the rate of ecdysone synthesis.

Experimental Protocols

The elucidation of the 20E synthesis pathway has relied on a variety of experimental techniques.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the transcript levels of the Halloween genes and other pathway-related genes in the prothoracic gland and peripheral tissues under different developmental stages or experimental conditions. This helps to correlate gene expression with ecdysteroid titers.

-

In situ Hybridization: To visualize the spatial expression patterns of genes within tissues, confirming, for example, the specific expression of phm, dib, and sad in the prothoracic gland.

Enzyme Activity Assays

-

Cell Culture-Based Assays: Drosophila S2 cells are transfected with plasmids expressing a specific cytochrome P450 enzyme. The cells are then incubated with a potential substrate (e.g., a radiolabeled precursor). The conversion of the substrate to the product is monitored using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector.

-

In vitro Hydroxylation Assays: Microsomal or mitochondrial fractions are prepared from insect tissues (e.g., fat body, midgut). These fractions are incubated with ecdysone and an NADPH-generating system. The production of 20E is then quantified by HPLC or immunoassays.

Genetic Manipulation

-

RNA interference (RNAi): Double-stranded RNA (dsRNA) corresponding to a target gene (e.g., a Halloween gene) is injected into larvae. The resulting knockdown of the gene leads to a specific developmental phenotype (e.g., molting defects), which can be rescued by the administration of a downstream product of the silenced enzyme, thus confirming its position in the pathway.

-

CRISPR/Cas9 Gene Editing: To create specific knockout or knock-in mutations in the genes of the pathway to study their function in vivo.

Hormone Titer Measurement

-

Radioimmunoassay (RIA): A highly sensitive method to quantify the levels of ecdysteroids in the hemolymph or whole-body extracts.

-

Enzyme Immunoassay (EIA): An alternative to RIA for quantifying ecdysteroid titers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and quantification of different ecdysteroids and their metabolites.

Visualizing the Pathways

This compound Synthesis Pathway

Caption: The enzymatic pathway for the synthesis of this compound from cholesterol.

PTTH Signaling Pathway

Caption: The PTTH signaling cascade regulating ecdysone synthesis in the prothoracic gland.

Conclusion

The this compound synthesis pathway is a fundamental process in insect biology, and a thorough understanding of its components and regulation is crucial for both basic research and applied entomology. The identification of the Halloween genes and the elucidation of the terminal hydroxylation steps have been major advances. However, the "Black Box" remains a significant area for future research. Further investigation into the enzymes of the Black Box and the intricate regulatory networks governing the entire pathway will undoubtedly reveal new targets for the development of next-generation insecticides with high specificity and efficacy. The experimental approaches outlined in this guide provide a robust framework for these future endeavors.

References

- 1. The Halloween genes code for cytochrome P450 enzymes mediating synthesis of the insect moulting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sterol Regulation of Development and this compound Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguous Role of 20-Hydroxyecdysone in Non-Arthropod Metazoans: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyecdysone (20E), the quintessential molting hormone in arthropods, has long been considered a defining feature of this phylum. However, a growing body of evidence reveals its presence and physiological significance in a diverse array of non-arthropod taxa. This technical guide provides an in-depth exploration of the physiological roles of 20E across various non-arthropod phyla, including nematodes, platyhelminthes, annelids, and chordates. We present a comprehensive analysis of its effects on development, reproduction, and physiology, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This guide aims to serve as a critical resource for researchers investigating the comparative endocrinology of invertebrates and for professionals in drug development exploring novel therapeutic targets, particularly in the context of parasitic helminths.

Introduction

Ecdysteroids, and their most active form, this compound (20E), are steroid hormones that govern the molting and metamorphosis in arthropods. Their action is primarily mediated by a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP)[1]. For decades, the ecdysone signaling pathway was considered an arthropod-specific innovation. However, the detection of ecdysteroids and their functional homologues in other animal groups challenges this paradigm. This guide synthesizes the current understanding of 20E's function outside of the Arthropoda, highlighting its diverse and sometimes unexpected physiological roles.

Physiological Roles of this compound in Nematoda

The role of ecdysteroids in nematodes, or roundworms, is a subject of ongoing research and some debate. While the model organism Caenorhabditis elegans appears to have lost the canonical ecdysone receptor gene, evidence from parasitic nematodes suggests the presence of a functional ecdysone signaling system.

Effects on Development and Molting

Exogenous application of 20E has been shown to influence molting and development in several parasitic nematode species. In filarial nematodes, such as Brugia malayi, the causative agent of lymphatic filariasis, a functional ecdysone receptor homolog (Bma-EcR) has been identified[2]. This receptor dimerizes with a retinoid X receptor (RXR) homolog and can activate gene expression in response to ecdysteroids[2]. Treatment of Brugia malayi with 20E in vitro leads to an increase in the production of microfilariae and aborted embryos, suggesting a role in embryogenesis and development[3][4].

Quantitative Data on 20E Effects in Nematodes

| Species | 20E Concentration | Observed Effect | Reference |

| Brugia malayi (adult females, in vitro) | 10 µM | Significant increase in microfilariae and abortive progeny production. | |

| Heterodera avenae (cereal cyst nematode, juveniles) | > 4.2 x 10⁻⁷ M | Abnormal molting, immobility, reduced invasion of host roots, impaired development, and death. |

Physiological Roles of this compound in Platyhelminthes

The phylum Platyhelminthes, or flatworms, includes both free-living and parasitic species. The presence and function of ecdysteroids have been notably studied in the parasitic trematode Schistosoma mansoni and in free-living planarians.

Role in Growth and Reproduction of Schistosoma mansoni

Schistosoma mansoni, a major human parasite, has been shown to synthesize ecdysone and this compound. These ecdysteroids are believed to be potent stimulators of growth and vitellogenesis (yolk production) in this trematode. The levels of ecdysone and 20E vary with the developmental stage and anatomical location of the worms within their mammalian host, indicating a regulated role in the parasite's life cycle.

Potential Role in Regeneration in Planarians

Planarians are renowned for their remarkable regenerative capabilities, which rely on a population of adult stem cells called neoblasts. While direct evidence for an endogenous role of 20E in planarian regeneration is still emerging, the presence of nuclear receptors and the known effects of other steroid hormones on regeneration suggest that ecdysteroids could be involved in regulating these complex processes. Further research is needed to elucidate the potential role of 20E in the molecular signaling that governs planarian regeneration.

Quantitative Data on 20E Effects in Platyhelminthes

| Species | Developmental Stage | Endogenous Levels/Effects | Reference |

| Schistosoma mansoni | Day 11 post-infection | Primarily ecdysone present. | |

| Schistosoma mansoni | Day 40 post-infection (adults) | Both ecdysone and this compound present; ratio varies with location. |

Physiological Roles of this compound in Annelida

Annelids, or segmented worms, are phylogenetically more closely related to arthropods than are nematodes or platyhelminthes. While research is less extensive, there is evidence for the presence and metabolism of ecdysteroids in this phylum. Some species of annelids have demonstrated the ability to convert ecdysone to its more active form, this compound, a key metabolic step in arthropod molting. This suggests the potential for a conserved hormonal signaling pathway. However, the precise physiological functions of 20E in annelids, such as its role in reproduction or regeneration, remain to be fully elucidated.

Anabolic and Physiological Effects of this compound in Chordata (Vertebrates)

Perhaps the most surprising discovery is the significant physiological effects of 20E in vertebrates, including mammals. Despite the absence of a canonical ecdysone receptor in vertebrates, 20E exhibits a range of beneficial pharmacological activities.

Anabolic Effects on Muscle and Bone

Numerous studies have demonstrated the anabolic (growth-promoting) effects of 20E in various vertebrate models. These effects include increased protein synthesis, muscle growth, and enhanced physical performance. In rats, 20E administration has been shown to increase muscle fiber size and myonuclear number. Unlike anabolic-androgenic steroids, 20E does not appear to have androgenic side effects.

Metabolic and Organo-protective Effects

Beyond its anabolic properties, 20E has been reported to have anti-diabetic, hypolipidemic, and hepatoprotective effects. It has been shown to improve glucose tolerance and reduce plasma cholesterol levels in animal models.

Proposed Mechanism of Action in Vertebrates

The effects of 20E in mammals are not mediated by the classic EcR/USP nuclear receptor. Recent evidence suggests that 20E may exert its effects through the activation of the Mas1 receptor, a component of the renin-angiotensin system. This G protein-coupled receptor is involved in a wide range of physiological processes, which could explain the pleiotropic effects of 20E observed in vertebrates.

Quantitative Data on 20E Effects in Vertebrates

| Species | Dosage | Observed Effect | Reference |

| Japanese Quail | 100 mg/kg of pure 20E | 115% increase in body mass. | |

| Rat | 5 mg/kg body weight (intraperitoneal injection) | Enhanced protein synthesis in heart and muscle. | |

| Rat | 5 mg/kg body weight | Alleviated tenotomy-induced reduction of muscle mass. |

Experimental Protocols

Ecdysteroid Extraction from Invertebrate Tissues

This protocol describes a general method for the extraction of ecdysteroids from invertebrate tissues for subsequent quantification.

-

Homogenization: Homogenize fresh or frozen tissue samples (e.g., whole worms, specific organs) in 70-100% methanol or ethanol at a ratio of approximately 1:10 (tissue weight:solvent volume).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the ecdysteroids.

-

Re-extraction (Optional): For quantitative analysis, re-extract the pellet with the same solvent to ensure complete recovery of ecdysteroids. Combine the supernatants.

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in an appropriate buffer for the chosen analytical method (e.g., RIA buffer for radioimmunoassay, mobile phase for HPLC).

Quantification of this compound by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying ecdysteroid levels.

-

Reagents and Materials:

-

Ecdysteroid-specific antibody (polyclonal or monoclonal).

-

Radiolabeled ecdysteroid (e.g., [³H]-ecdysone or [³H]-20-hydroxyecdysone).

-

Unlabeled this compound standard for creating a standard curve.

-

RIA buffer (e.g., phosphate-buffered saline with a carrier protein like bovine serum albumin).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare a standard curve by serially diluting the unlabeled 20E standard.

-

In assay tubes, add a fixed amount of the ecdysteroid antibody and the radiolabeled ecdysteroid.

-

Add either the standards or the unknown samples (extracted ecdysteroids).

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled ecdysteroids for the antibody.

-

Separate the antibody-bound ecdysteroids from the free ecdysteroids (e.g., using dextran-coated charcoal or a secondary antibody precipitation method).

-

Measure the radioactivity of the antibody-bound fraction using a liquid scintillation counter.

-

Calculate the concentration of 20E in the unknown samples by comparing their radioactivity to the standard curve.

-

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of different ecdysteroids in a sample.

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector (detection wavelength typically around 242-254 nm for ecdysteroids).

-

A reversed-phase C18 column is commonly used for ecdysteroid separation.

-

-

Mobile Phase:

-

A gradient of a polar solvent (e.g., water or aqueous buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used for elution.

-

-

Procedure:

-

Prepare a calibration curve using known concentrations of a pure 20E standard.

-

Inject the reconstituted sample extract onto the HPLC column.

-

Run the gradient program to separate the different compounds in the sample.

-

Identify the 20E peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of 20E in the sample by integrating the area of the corresponding peak and comparing it to the calibration curve.

-

In Vitro Culture of Schistosoma mansoni

This protocol provides a basic framework for the in vitro cultivation of S. mansoni schistosomula, which can be used to study the effects of 20E.

-

Preparation of Schistosomula:

-

Mechanically transform S. mansoni cercariae into schistosomula.

-

-

Culture Medium:

-

Use a suitable culture medium, such as Basch Medium 169 or a modified DMEM, supplemented with serum (e.g., fetal bovine serum or human serum), antibiotics, and antimycotics.

-

-

Cultivation Conditions:

-

Maintain the cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Experimental Treatment:

-

Add 20E (dissolved in a suitable solvent like ethanol or DMSO) to the culture medium at the desired concentrations.

-

Include a vehicle control (solvent only) in the experimental setup.

-

-

Assessment of Effects:

-

Monitor the parasites regularly for changes in viability, motility, growth, and development using light microscopy.

-

At the end of the experiment, parasites can be harvested for molecular or biochemical analysis.

-

Signaling Pathways and Experimental Workflows

Proposed Ecdysone Signaling Pathway in Parasitic Nematodes

Caption: Proposed ecdysone signaling pathway in parasitic nematodes.

Proposed this compound Signaling in Vertebrates via Mas1 Receptor

Caption: Proposed 20E signaling in vertebrates via the Mas1 receptor.

Experimental Workflow for Ecdysteroid Analysis

Caption: Experimental workflow for ecdysteroid extraction and analysis.

Implications for Drug Development

The presence of a functional and distinct ecdysone signaling pathway in parasitic nematodes and trematodes presents a promising avenue for the development of novel anthelmintic drugs. Since vertebrates lack the canonical ecdysone receptor, compounds that specifically target the parasite's EcR could offer high selectivity and low host toxicity. The development of non-steroidal ecdysone agonists and antagonists could provide new tools to disrupt the life cycle of these debilitating parasites. Further characterization of the ecdysone signaling components in different helminth species is a critical step towards realizing this therapeutic potential.

Conclusion

The physiological role of this compound extends far beyond the confines of the phylum Arthropoda. In non-arthropod invertebrates, it appears to have retained or evolved roles in developmental processes, while in vertebrates, it exhibits a surprising range of pharmacological activities through a distinct signaling mechanism. This expanded understanding of ecdysteroid biology not only enriches our knowledge of comparative endocrinology but also opens up new possibilities for therapeutic interventions against parasitic diseases and for the development of novel anabolic and metabolic modulators. Continued research into the molecular mechanisms of 20E action in these diverse taxa will undoubtedly uncover further complexities and opportunities.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular Evidence for a Functional Ecdysone Signaling System in Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic and molecular analysis of the effect of this compound on the human filarial parasite Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic and molecular analysis of the effect of this compound on the human filarial parasite Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anabolic and Pleiotropic Effects of 20-Hydroxyecdysone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyecdysone (20E), a naturally occurring ecdysteroid found in insects and various plants, has garnered significant attention for its diverse pharmacological effects in mammals. Despite the absence of a homologous insect ecdysone receptor in vertebrates, compelling evidence from in vitro and in vivo studies demonstrates its anabolic, metabolic, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of 20E in mammals, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Core Anabolic Mechanism of Action: Skeletal Muscle Hypertrophy

The most prominent and well-researched effect of this compound in mammals is its ability to promote skeletal muscle growth, a phenomenon attributed to an increase in protein synthesis.[1] Unlike anabolic-androgenic steroids, 20E's effects are not mediated by the androgen receptor, offering a potentially safer anabolic agent.[2]

Signaling Pathways

The anabolic actions of 20E in skeletal muscle are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[2][3]

-

Initiation at the Cell Membrane: Evidence suggests that 20E initiates its signaling cascade at the cell membrane. Studies have shown that its effects can be blocked by G-protein coupled receptor (GPCR) inhibitors.[4] This points towards a non-genomic mechanism of action, at least in the initial phase. A rapid increase in intracellular calcium (Ca2+) concentration is observed following 20E treatment, which is a key event upstream of Akt activation. This Ca2+ flux is thought to be mediated by Phospholipase C (PLC).

-

PI3K/Akt Activation: The increase in intracellular signaling molecules activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a number of downstream targets to promote protein synthesis.

-

mTORC1 and Downstream Effectors: A key downstream effector of Akt is the mechanistic target of rapamycin complex 1 (mTORC1). While the direct impact of 20E on mTORC1 signaling is still under investigation, the activation of Akt strongly suggests its involvement in the anabolic effects of 20E.

-

Estrogen Receptor Beta (ERβ) Involvement: Another proposed mechanism for 20E-induced muscle hypertrophy involves the activation of estrogen receptor beta (ERβ). It has been suggested that 20E can bind to ERβ, leading to downstream anabolic effects. Molecular docking studies support the preferential binding of ecdysterone to ERβ over ERα and the androgen receptor. The anabolic effect of 20E in C2C12 myotubes can be antagonized by an antiestrogen, further supporting the involvement of an estrogen receptor-mediated pathway.

-

Mas1 Receptor Activation: More recent research has identified the Mas1 receptor, a component of the renin-angiotensin system (RAS), as a potential target for 20E. Activation of the Mas1 receptor is known to have protective effects and can enhance protein synthesis in muscle cells. The effects of 20E on myostatin gene expression, a negative regulator of muscle growth, were abolished by Mas receptor antagonists, suggesting that 20E may exert its anabolic effects, at least in part, by activating the protective arm of the RAAS.

Diagram of the PI3K/Akt Signaling Pathway Activated by this compound

Caption: PI3K/Akt signaling pathway activated by this compound.

Quantitative Data on Anabolic Effects

The anabolic effects of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Model System | Concentration/Dose | Result | Reference(s) |

| Protein Synthesis | Murine C2C12 Myotubes | 1 µM | Up to 20% increase | |

| Human Primary Myotubes | Not specified | Up to 20% increase | ||

| Myotube Diameter | C2C12 Myotubes | 1 µM | Significant increase | |

| Muscle Mass | Rats (in vivo) | 5 mg/kg body weight/day | Increased fiber size in soleus muscle | |

| Mice (in vivo) | 5 mg/kg/day (5 days) | Significant increase in triceps brachii mass (115 ± 8 mg vs. 88 ± 3 mg in control) | ||

| Grip Strength | Mice (in vivo) | Not specified | Increase in grip strength | |

| Human Clinical Trial | Young Men (10 weeks) | Ecdysterone-containing supplement | Significant increase in muscle mass and one-repetition bench press performance |

Metabolic Regulation

This compound has demonstrated beneficial effects on glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

Anti-diabetic and Anti-obesity Effects

In animal models of diet-induced obesity, 20E has been shown to decrease body weight and improve glucose tolerance. It can reduce the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in liver cells. These effects are associated with the activation of the Akt signaling pathway.

Neuroprotective and Anti-inflammatory Actions

Beyond its anabolic and metabolic effects, this compound exhibits protective effects in the nervous system and modulates inflammatory responses.

Neuroprotection

20E has been shown to protect neurons from oxidative stress-induced injury. Its neuroprotective mechanisms include:

-

Scavenging of Reactive Oxygen Species (ROS): 20E can directly scavenge free radicals.

-

Modulation of Signaling Pathways: It can inhibit the activation of pro-apoptotic pathways such as the ASK1-MKK4/7-JNK stress signaling pathway.

-

Inhibition of NF-κB: 20E can reduce the expression of inducible nitric oxide synthase (iNOS) by inhibiting the activation of NF-κB.

-

Anti-apoptotic Effects: In models of Parkinson's disease, 20E has been shown to increase the Bcl-2/Bax ratio and decrease the release of cytochrome C and caspase activity. It also upregulates the Nrf2 pathway, which is involved in antioxidant defense.

Anti-inflammatory Effects

The anti-inflammatory properties of 20E are linked to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. In human endothelial cells, 20E has been shown to inhibit the expression of CD40 through SIRT6-mediated deacetylation of the NF-κB p65 subunit.

Diagram of the Neuroprotective Mechanisms of this compound

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects in mammals.

C2C12 Myoblast Culture and Differentiation

The C2C12 cell line is a widely used model for studying myogenesis.

-

Cell Culture:

-

Culture C2C12 myoblasts in growth medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.

-

-

Myogenic Differentiation:

-

When C2C12 myoblasts reach confluence, replace the GM with differentiation medium (DM).

-

DM consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Change the DM every 24 hours.

-

Myotube formation is typically observed within 3-5 days.

-

Protein Synthesis Assay ([3H]-Leucine Incorporation)

This assay measures the rate of new protein synthesis.

-

Differentiate C2C12 cells into myotubes in 24-well plates.

-

Treat the myotubes with various concentrations of 20E or vehicle control for the desired time (e.g., 24 hours).

-

During the last 4 hours of treatment, add [3H]-leucine to the medium.

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Precipitate proteins with trichloroacetic acid (TCA).

-

Wash the protein precipitate to remove unincorporated [3H]-leucine.

-

Solubilize the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Western Blot Analysis for Signaling Proteins (Akt, mTOR)

This technique is used to detect and quantify specific proteins in a sample.

-

Treat differentiated C2C12 myotubes with 20E for various time points.

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Myotube Diameter Measurement

This method is used to quantify muscle cell hypertrophy in vitro.

-

Differentiate C2C12 cells into myotubes on glass coverslips.

-

Treat the myotubes with 20E or control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Stain the myotubes with an antibody against a muscle-specific protein like myosin heavy chain (MHC) followed by a fluorescently labeled secondary antibody.

-

Capture images of the myotubes using a fluorescence microscope.

-

Measure the diameter of at least 50-100 myotubes per condition at multiple points along their length using image analysis software (e.g., ImageJ).

Diagram of a General Experimental Workflow for Studying 20E Effects

Caption: General experimental workflow for studying 20E effects.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent with significant anabolic, metabolic, neuroprotective, and anti-inflammatory properties in mammals. Its primary mechanism of anabolic action involves the activation of the PI3K/Akt signaling pathway, potentially initiated through membrane-bound receptors such as a GPCR (including Mas1) and/or ERβ. The lack of androgenic activity makes 20E an attractive candidate for further investigation in conditions associated with muscle wasting, metabolic syndrome, and neurodegenerative diseases.

Future research should focus on unequivocally identifying the primary mammalian receptor(s) for 20E and further delineating the downstream signaling events. Well-controlled, long-term clinical trials in human populations are necessary to fully assess the safety and efficacy of this compound for various therapeutic applications. The development of optimized delivery systems to enhance its bioavailability will also be crucial for its successful translation into clinical practice.

References

The 20-Hydroxyecdysone (20E) Signaling Cascade: A Technical Guide to Insect Metamorphosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect metamorphosis, a remarkable biological process, involves dramatic transformations in morphology, physiology, and behavior. This intricate developmental program is orchestrated by a complex interplay of hormones, with the steroid hormone 20-hydroxyecdysone (20E) playing a central role. The 20E signaling cascade initiates a hierarchical gene expression program that drives the profound changes observed during the transition from larva to pupa and finally to the adult insect. Understanding the molecular mechanisms of this pathway is not only fundamental to developmental biology but also offers promising avenues for the development of novel and specific insecticides. This technical guide provides an in-depth overview of the core 20E signaling cascade, detailed experimental protocols for its investigation, and a summary of key quantitative data.

The Core this compound Signaling Pathway

The canonical 20E signaling pathway is initiated when 20E enters the target cell and binds to its nuclear receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[1][2] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3][4] This binding event triggers a transcriptional cascade, beginning with the activation of a small set of "early" genes, which are themselves transcription factors. These early response genes, including the Broad-Complex (Br-C), E74, and E75, in turn, regulate a larger battery of "late" genes that execute the cellular and developmental programs of metamorphosis, such as apoptosis of larval tissues and proliferation and differentiation of adult tissues.[5]

The activity of the 20E signaling pathway is tightly regulated and modulated by other hormonal signals, most notably juvenile hormone (JH). JH acts to prevent metamorphosis by repressing the expression of key 20E-responsive genes, thereby maintaining the larval state. The decline in JH titers at the end of the final larval instar is a prerequisite for the successful initiation of metamorphosis by the 20E pulse.

Below is a diagram illustrating the core 20E signaling cascade.

Quantitative Data in 20E Signaling

The precise regulation of metamorphosis is dependent on the concentration of 20E and the binding affinities of the components of the signaling cascade. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Organism/System | Reference |

| 20E Titer (Peak) | ~6 µM | Helicoverpa armigera pupa | --INVALID-LINK-- |

| EcR/USP Binding Affinity (Kd) for Ponasterone A | 0.17 x 10⁻⁹ M (whole cells)0.65 x 10⁻⁹ M (cell extracts) | Chironomus tentans cell line | --INVALID-LINK-- |

| EC₅₀ for 20E in Luciferase Reporter Assay | 5 x 10⁻⁸ M | Drosophila Kc167 cells | --INVALID-LINK-- |

| Gene | Fold Induction (20E treatment) | Cell Type/Tissue | Reference |

| Eip74EF | >100-fold | Drosophila S2 cells | --INVALID-LINK-- |

| Eip75B | ~50-fold | Drosophila S2 cells | --INVALID-LINK-- |

| hsp27 promoter-driven reporter | 70-fold | Drosophila Kc167 cells | --INVALID-LINK-- |

Experimental Protocols

Investigating the 20E signaling cascade requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA) to Detect EcR/USP-EcRE Binding

EMSA is a common technique to study protein-DNA interactions in vitro. This protocol is adapted for the analysis of the EcR/USP heterodimer binding to a putative EcRE.

Materials:

-

Purified recombinant EcR and USP proteins

-

Annealed, double-stranded oligonucleotide probe containing the putative EcRE, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye) or 32P.

-

Unlabeled competitor oligonucleotide (specific and non-specific)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) or other non-specific DNA competitor

-

Native polyacrylamide gel (e.g., 5%) in 0.5x TBE buffer

-

Loading buffer (e.g., 6x glycerol loading dye without SDS)

-

Detection system appropriate for the label (e.g., chemiluminescence detector, fluorescence imager, or phosphorimager)

Procedure:

-

Prepare the Binding Reaction: In a microcentrifuge tube, combine the following on ice:

-

Binding buffer

-

Poly(dI-dC)

-

Purified EcR and USP proteins

-

For competition assays, add unlabeled competitor oligonucleotide before the labeled probe.

-

Labeled EcRE probe

-

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

-

Electrophoresis:

-

Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100V for 30-60 minutes at 4°C.

-

Add loading buffer to the binding reactions.

-

Load the samples onto the gel.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane (for non-radioactive detection).

-

Detect the labeled probe using the appropriate imaging system. A "shifted" band indicates the formation of the EcR/USP/EcRE complex.

-

Luciferase Reporter Assay for 20E-Responsive Gene Expression

This assay is used to quantify the transcriptional activity of a promoter containing an EcRE in response to 20E.

Materials:

-

Insect cell line (e.g., Drosophila S2 or Kc167 cells)

-

Cell culture medium and supplements

-

Reporter plasmid: containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with one or more copies of an EcRE.

-

Expression plasmids for EcR and USP (if the cell line does not endogenously express them at sufficient levels).

-

Control plasmid: containing a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent

-

This compound (20E)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the insect cells in a multi-well plate and allow them to attach.

-

Co-transfect the cells with the reporter plasmid, EcR and USP expression plasmids (if needed), and the control plasmid using a suitable transfection reagent.

-

-

Hormone Treatment:

-

After 24-48 hours post-transfection, replace the medium with fresh medium containing either 20E at various concentrations or the vehicle control (e.g., ethanol or DMSO).

-

Incubate the cells for an additional 18-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity in 20E-treated cells relative to the vehicle-treated control cells.

-

RNA Interference (RNAi) for Gene Knockdown in Drosophila

RNAi is a powerful tool to study gene function by specifically silencing the expression of a target gene. This protocol outlines a general workflow for RNAi in Drosophila cell culture.

Materials:

-

Drosophila cell line (e.g., S2 cells)

-

Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., EcR or USP) and a control dsRNA (e.g., GFP).

-

Serum-free cell culture medium

-

Complete cell culture medium with serum

-

Multi-well plates

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

dsRNA Preparation: Synthesize dsRNA in vitro using a commercial kit.

-

Cell Seeding: Plate S2 cells in a multi-well plate in serum-free medium.

-

dsRNA Treatment: Add the dsRNA directly to the medium. Incubate for 1 hour.

-

Addition of Serum: Add complete medium containing serum to the wells.

-

Incubation: Incubate the cells for 3-5 days to allow for gene knockdown.

-

Analysis of Gene Knockdown:

-

Harvest the cells and extract total RNA.

-

Perform qRT-PCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization). A significant reduction in the target gene mRNA level compared to the control dsRNA-treated cells indicates successful knockdown.

-

-

Phenotypic Analysis: Analyze the effect of the gene knockdown on the 20E response, for example, by treating the cells with 20E and measuring the expression of downstream target genes or observing morphological changes.

Mandatory Visualizations

Experimental Workflow for Luciferase Reporter Assay

Conclusion

The this compound signaling cascade is a cornerstone of insect developmental biology. A thorough understanding of its components, regulatory mechanisms, and the experimental tools used to study it is crucial for both fundamental research and applied entomology. This technical guide provides a comprehensive resource for professionals in the field, offering a detailed overview of the pathway, key quantitative data for modeling and experimental design, and robust protocols for its investigation. The continued exploration of this signaling network will undoubtedly uncover further intricacies of insect development and may lead to the design of next-generation insecticides with enhanced specificity and reduced environmental impact.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ecdysone differentially regulates metamorphic timing relative to this compound by antagonizing juvenile hormone in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genomic response to this compound at the onset of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The steroid hormone this compound binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

A Technical Guide to 20-Hydroxyecdysone Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 20-Hydroxyecdysone (20E) receptor binding affinity studies. It covers the core signaling pathways, detailed experimental protocols for key binding assays, and a summary of quantitative binding data. This document is intended to serve as a comprehensive resource for professionals engaged in endocrinology, molecular biology, and drug discovery targeting ecdysone receptors.

Introduction to this compound and its Receptors

This compound (20E), a naturally occurring ecdysteroid, is the primary molting hormone in arthropods, where it orchestrates crucial developmental processes like molting and metamorphosis.[1][2] Its biological effects are primarily mediated through the ecdysone receptor (EcR), a ligand-activated transcription factor.[3] The functional EcR is a non-covalent heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect ortholog of the mammalian retinoid X receptor (RXR).[3][4] Beyond its role in invertebrates, 20E has garnered significant interest for its pharmacological effects in mammals, including anabolic and metabolic benefits, although mammals lack a direct EcR homolog. Understanding the binding affinity of 20E and its analogs to these receptors is fundamental for both basic research and the development of targeted applications, such as selective insecticides and potential therapeutics.

Ecdysone Receptor Signaling Pathways

The biological activity of 20E is initiated by its binding to a receptor complex. Two primary signaling pathways have been characterized: the classical nuclear receptor pathway and a more recently identified non-classical membrane-initiated pathway.

Classical Nuclear Receptor Pathway

In the classical pathway, 20E diffuses through the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of the EcR-USP heterodimer. In the absence of a ligand, the receptor complex can bind to ecdysone response elements (EcREs) on DNA and actively repress gene transcription. The binding of 20E induces a conformational change in the EcR LBD, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This fully assembled complex then activates the transcription of target genes, initiating a cascade that leads to physiological changes.

Non-Classical Membrane-Initiated Pathway

Recent studies have revealed a rapid, non-genomic signaling pathway initiated at the cell membrane. In this mechanism, 20E binds to a G protein-coupled receptor (GPCR), such as the dopamine receptor (DopEcR), which functions as a membrane receptor for 20E. This binding can compete with endogenous ligands like dopamine and trigger rapid intracellular responses, including changes in second messenger levels (e.g., cAMP, Ca2+). This pathway mediates behavioral changes, such as the cessation of feeding in insects prior to metamorphosis, on a much faster timescale than nuclear receptor-mediated transcription.

Quantitative Binding Affinity Data

Binding affinity is typically reported by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes key binding affinity data for 20E and related ecdysteroids from published studies.

| Ligand | Receptor/System | Species | Assay Type | Affinity Constant | Reference |

| This compound (20E) | EcR/USP Heterodimer | Helicoverpa armigera | Saturation Binding | Kd: 17.98 nM | |

| This compound (20E) | DopEcR (GPCR) | Helicoverpa armigera | Competition Assay | Ki: 42.5 ± 8.6 nM | |

| Ponasterone A | EcR/USP Heterodimer | Drosophila melanogaster | In vitro translated | Kd: 0.9 nM | |

| Ponasterone A | EcR/USP Heterodimer | Bombyx mori | In vitro translated | Kd: 1.1 nM | |

| Ponasterone A | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.017 µM | |

| This compound (20E) | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.05 µM | |

| Ecdysone | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 1.9 µM | |

| Makisterone A | LaEcR/LaRXR Complex | Liocheles australasiae | Competition Assay | IC50: 0.69 µM |

Experimental Protocols for Binding Affinity Determination

Several robust methods are available to quantify the interaction between 20E and its receptors. The choice of assay depends on factors such as throughput requirements, the need for labeled reagents, and the specific parameters to be measured.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness. They typically involve the use of a radiolabeled ligand (e.g., [3H]Ponasterone A) that binds to the receptor of interest.

A. Saturation Binding Assay

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

-

Objective: To determine Kd and Bmax.

-

Principle: A fixed amount of receptor preparation (e.g., cell membrane homogenates or purified receptor) is incubated with increasing concentrations of a radiolabeled ligand until saturation is reached.

-

Methodology:

-

Preparation: Prepare a series of dilutions of the radiolabeled ligand (e.g., [3H]Ponasterone A).

-

Incubation: Incubate a constant amount of the receptor preparation with each concentration of the radioligand. For each concentration, prepare two sets of tubes: one to measure total binding and another, containing a high concentration of an unlabeled competitor, to measure non-specific binding (NSB).

-

Equilibration: Allow the reactions to incubate until equilibrium is reached.

-

Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: Wash the filters to remove unbound ligand, then measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand. The Kd and Bmax values are then determined by fitting the data to a one-site binding hyperbola using non-linear regression.

-

B. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

-

Objective: To determine the IC50 and Ki of a test compound.

-

Principle: A fixed concentration of receptor and radioligand are incubated with varying concentrations of an unlabeled competitor compound. The competitor's affinity is inversely proportional to the concentration required to displace 50% of the specifically bound radioligand (IC50).

-

Methodology:

-

Preparation: Prepare a series of dilutions of the unlabeled test compound.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the various concentrations of the test compound.

-

Equilibration, Separation, and Quantification: Follow the same steps as in the saturation binding assay.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve. The IC50 is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assays

FP assays are homogeneous, solution-based techniques widely used in high-throughput screening (HTS) to measure binding events.

-

Objective: To determine the binding affinity of test compounds in a competitive format.

-

Principle: The assay relies on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger protein receptor. A small, free-tumbling tracer excited with polarized light emits depolarized light (low FP). When bound to the much larger receptor, its tumbling is slowed, and it emits more polarized light (high FP). Unlabeled competitor compounds displace the tracer, causing a decrease in FP.

-

Methodology:

-

Reagent Preparation: A fluorescently labeled ligand (tracer) with known affinity for the ecdysone receptor is required.

-

Assay Setup: In a microplate (e.g., 384-well), combine the receptor, the fluorescent tracer, and varying concentrations of the test compound in an optimized assay buffer.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization values using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: The change in polarization is used to generate competition curves, from which IC50 values can be determined, similar to radioligand competition assays.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, ka and kd) and affinity (Kd).

-

Objective: To determine Kd, ka, and kd.

-

Principle: One binding partner (the "ligand," e.g., the purified EcR/USP receptor) is immobilized on a sensor chip with a thin gold film. The other binding partner (the "analyte," e.g., 20E) in solution is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Methodology:

-

Immobilization: The purified receptor is covalently attached to the sensor chip surface.

-

Binding Measurement: A solution containing the analyte (e.g., 20E) at a specific concentration is injected and flows over the chip surface. The association is monitored in real-time (association phase).

-

Dissociation Measurement: The analyte solution is replaced with a buffer flow, and the dissociation of the analyte from the ligand is monitored (dissociation phase).

-

Regeneration: A specific solution is injected to remove the bound analyte, regenerating the sensor surface for the next cycle.

-

Data Analysis: The resulting sensorgram (a plot of RU vs. time) is fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Data Analysis Considerations: The Scatchard Plot

Historically, data from saturation binding assays were often linearized for analysis using a Scatchard plot .

-

Principle: The ratio of bound to free radioligand (B/F) is plotted against the concentration of bound ligand (B).

-

Interpretation: For a simple one-to-one binding interaction, the plot yields a straight line where:

-

Slope = -1/Kd

-

X-intercept = Bmax

-

-

Limitations: While useful for visualizing data, Scatchard plots can distort experimental error. Modern practice strongly favors direct fitting of binding data using non-linear regression software, which provides more accurate and reliable parameter estimates. Curvilinear Scatchard plots can indicate complexities such as multiple binding sites with different affinities or cooperative binding.

Conclusion